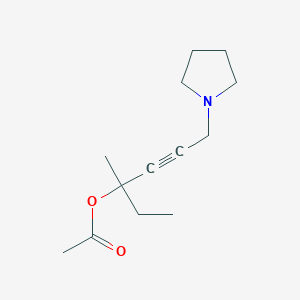
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as EMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPA is a derivative of a nicotine compound and has been shown to have effects on the nervous system. In
Scientific Research Applications
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have potential applications in various fields of scientific research. In neuroscience, 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used as a tool to study the nicotinic acetylcholine receptor (nAChR) and its effects on the nervous system. 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to selectively activate α4β2 nAChRs, which are involved in cognitive processes such as attention and learning.
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been used in drug discovery research. Its ability to selectively activate α4β2 nAChRs makes it a potential drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate selectively activates α4β2 nAChRs, which are ligand-gated ion channels located in the brain. Activation of these receptors leads to an influx of calcium ions into the cell, which triggers downstream signaling pathways. These pathways are involved in cognitive processes such as attention and learning.
Biochemical and Physiological Effects
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have several biochemical and physiological effects. In animal studies, 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to enhance cognitive performance, increase dopamine release, and reduce anxiety-like behavior. 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in lab experiments is its selectivity for α4β2 nAChRs. This allows researchers to study the effects of these receptors on the nervous system without affecting other receptors. However, one limitation of using 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is its potential toxicity. 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have toxic effects on cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of research is the development of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate as a drug candidate for the treatment of cognitive disorders. Further studies are needed to determine the efficacy and safety of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in humans.
Another area of research is the exploration of the effects of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate on other nicotinic receptors. While 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is selective for α4β2 nAChRs, it may have effects on other receptors that have not yet been studied.
Conclusion
In conclusion, 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is a chemical compound that has potential applications in various fields of scientific research. Its selectivity for α4β2 nAChRs makes it a valuable tool for studying the effects of these receptors on the nervous system. Further research is needed to fully understand the potential applications of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in drug discovery and cognitive research.
Synthesis Methods
The synthesis method of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate involves the reaction of 1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-ol with acetic anhydride. The reaction produces 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate as a yellowish oil, which can be purified through column chromatography. The purity of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can be determined through NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
(3-methyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-13(3,16-12(2)15)8-7-11-14-9-5-6-10-14/h4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLETVZCVZIVNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(pyrrolidin-1-yl)hex-4-yn-3-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile](/img/structure/B5066401.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)


![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)

![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)

![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
